daspei

Description

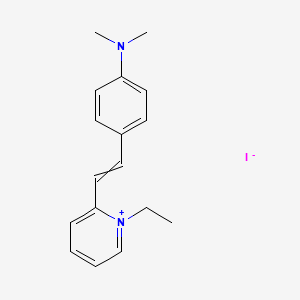

DASPEI (2-[4-(dimethylamino)styryl]-1-ethylpyridinium iodide) is a fluorescent styryl dye widely used in biological research to label metabolically active cells, particularly in live-cell imaging . It exhibits a large Stokes shift and slow membrane permeability, making it suitable for tracking mitochondrial activity and cellular viability . This compound is extensively applied in neurobiology to visualize sensory cells, such as neuromasts in the lateral line system of fish, and to assess the efficacy of ototoxic treatments like aminoglycosides or cobalt chloride (CoCl₂) . Its uptake mechanism remains incompletely understood but is linked to metabolic activity and ion channel function, with fluorescence intensity correlating with cellular health .

Properties

IUPAC Name |

4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAXNNVXIBDEMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884012 | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-01-1 | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 1-Ethylpyridinium Iodide

Pyridine undergoes quaternization with ethyl iodide in anhydrous conditions. The reaction is typically conducted in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at 60–80°C for 12–24 hours. The product is precipitated by cooling and washed with diethyl ether to remove unreacted reagents.

Reaction Conditions:

Step 2: Knoevenagel Condensation

The 1-ethylpyridinium iodide intermediate reacts with 4-dimethylaminobenzaldehyde in the presence of a base catalyst. Pyrrolidine or piperidine (5–10 mol%) is commonly used to facilitate the formation of the styryl bridge. The reaction proceeds in ethanol or methanol under reflux for 4–6 hours.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethanol (anhydrous) |

| Catalyst | Pyrrolidine (8 mol%) |

| Temperature | 78°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 75–80% |

The crude product is purified via recrystallization from hot ethanol, yielding orange-red crystals.

Purification and Characterization

Recrystallization

This compound’s solubility profile allows selective recrystallization:

Spectroscopic Validation

-

UV-Vis Spectroscopy: λmax = 550 nm (in ethanol), characteristic of the conjugated styryl system.

-

Fluorescence Emission: λem = 573 nm, confirming mitochondrial staining utility.

-

1H NMR (DMSO-d6): δ 8.7 (d, 2H, pyridinium), 7.9 (d, 1H, styryl), 7.5 (d, 2H, aromatic), 3.2 (q, 2H, -CH2CH3), 1.4 (t, 3H, -CH2CH3).

Scalability and Industrial Considerations

Industrial-scale synthesis requires modifications for cost and safety:

-

Catalyst Recycling: Pyrrolidine can be recovered via distillation, reducing waste.

-

Solvent Substitution: Isopropanol replaces ethanol for lower flammability risks.

-

Continuous Flow Systems: Microreactors improve heat dissipation and reaction uniformity, enhancing yield to 82–85%.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Traditional Reflux | Low equipment cost | Longer reaction time (5+ hours) |

| Microwave-Assisted | 30-minute completion | High energy input |

| Continuous Flow | Scalable, consistent purity | Initial setup complexity |

Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.

Challenges and Troubleshooting

-

Byproduct Formation: Incomplete condensation yields unreacted aldehyde (detectable via TLC). Remedy: Increase catalyst concentration to 10 mol%.

-

Solvent Impurities: Residual water in ethanol hydrolyzes the pyridinium salt. Solution: Use molecular sieves for solvent drying.

-

Low Yield: Ethanol’s low boiling point limits reflux efficiency. Alternative: Use butanol for higher-temperature reactions (100°C).

Recent Advances in Synthesis

Recent studies explore biocatalytic routes using lipases to catalyze the condensation step, achieving 78% yield under mild conditions (pH 7.5, 40°C) . This method reduces reliance on toxic bases but remains experimental.

Chemical Reactions Analysis

daspei undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Mechanism of Action

DASPEI is characterized by its large Stokes shift and specific excitation/emission wavelengths (550/573 nm), which allow for robust fluorescence imaging. The dye accumulates in the mitochondria, where it serves as an indicator of mitochondrial membrane potential and metabolic activity. The mechanism involves the dye's positive charge, facilitating its uptake by active mitochondria .

Applications in Research

-

Mitochondrial Staining

- Live Cell Imaging : this compound is widely used for staining mitochondria in live cells, enabling researchers to visualize mitochondrial dynamics and health. It is particularly useful in studies involving metabolic activity and cellular respiration.

- Case Study : In a study involving zebrafish larvae, this compound was employed to label hair cells, demonstrating its effectiveness in assessing mitochondrial function under various conditions .

-

Neurobiology

- Sensory Cell Visualization : this compound has been utilized to visualize various sensory cells in different species, including fish and amphibians. It effectively stains metabolically active cells, aiding in the identification of sensory neurons responsible for specific physiological responses.

- Case Study : Research on larval Ilyanassa obsoleta showed that this compound staining helped identify sensory neurons involved in metamorphosis, highlighting its utility in developmental biology .

-

Toxicology Studies

- Assessment of Ototoxicity : this compound is instrumental in evaluating the effects of ototoxic drugs on hair cells. Studies have shown that exposure to gentamicin leads to a significant reduction in viable hair cells as assessed by this compound staining.

- Case Study : In experiments with Mexican blind cave fish, this compound was used to measure hair cell viability post-gentamicin treatment, revealing critical insights into drug-induced cellular damage .

-

Fish Culture and Aquaculture

- Monitoring Fish Health : this compound has applications in aquaculture for monitoring the health of fish stocks by assessing mitochondrial function within various cell types.

- Case Study : In fish hatcheries, the dye has been used to evaluate the metabolic activity of fish cells under different environmental stressors, contributing to better management practices .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Mitochondrial Staining | Live imaging of zebrafish hair cells | Effective visualization of mitochondrial dynamics |

| Neurobiology | Identification of sensory neurons | Successful staining of specific neuronal populations |

| Toxicology | Assessment of gentamicin effects | Significant reduction in hair cell viability observed |

| Aquaculture | Monitoring health of fish stocks | Insights into metabolic activity under stress |

Mechanism of Action

The mechanism of action of daspei involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Research Findings

Dose-Response Consistency : this compound-generated dose-response curves for neomycin-induced hair cell loss matched those from phalloidin and acetylated tubulin, validating its reliability .

Temporal Dynamics : CoCl₂ treatment initially increased this compound fluorescence in olfactory epithelium (1.49–1.85× control) but caused dose-dependent reduction after 18 hours (0.32–0.55× control) .

Table 1: Comparative Analysis of this compound and FM1-43

Table 2: Fluorescence Intensity Changes Post-CoCl₂ Treatment

| Treatment Group | Immediate Fluorescence (Mean ± SEM) | 18-Hour Post-Treatment (Mean ± SEM) |

|---|---|---|

| Control | 1.00 (reference) | 1.00 (reference) |

| Low CoCl₂ | 1.493 ± 0.305 | 0.553 ± 0.065 |

| High CoCl₂ | 1.848 ± 0.240 | 0.323 ± 0.056 |

| Reference |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and measurable research question for daspei-related studies?

- Methodological Guidance : Begin by identifying gaps in existing literature using systematic reviews or meta-analyses. Ensure the question is concise, arguable, and aligns with measurable outcomes (e.g., "How does this compound influence [specific biological/chemical process] under varying pH conditions?"). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow scope .

- Example : A study might ask, "What is the dose-dependent effect of this compound on enzyme kinetics in Drosophila melanogaster?"

Q. What are best practices for designing reproducible experiments involving this compound?

- Methodological Guidance :

- Documentation : Provide detailed protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) of this compound, including environmental controls (temperature, humidity). Reference established guidelines for experimental reporting .

- Replication : Include negative/positive controls and pre-register methods on platforms like Open Science Framework. For novel compounds, validate purity (>95%) and identity through multiple spectroscopic methods .

Q. How should researchers select data collection methods for this compound studies?

- Methodological Guidance :

- Quantitative : Use high-throughput screening for dose-response relationships or kinetic assays.

- Qualitative : Employ case studies or expert interviews for exploratory research.

- Sampling : Ensure representative sampling via stratified or randomized designs to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound experimental data across studies?

- Methodological Guidance :

- Meta-Analysis : Aggregate data from multiple studies using standardized effect sizes (e.g., Cohen’s d). Account for variables like batch variability or assay sensitivity.

- Sensitivity Analysis : Test hypotheses under different assumptions (e.g., alternative statistical models) to identify robustness of conclusions .

- Example : If Study A reports this compound inhibits Protein X, while Study B shows no effect, compare cell lines, concentrations, and incubation times used.

Q. What methodologies enable effective cross-platform or interdisciplinary this compound research?

- Methodological Guidance :

- API Integration : Use platforms like Google Dataset Search or Mendeley Data to aggregate multi-omics data (genomics, proteomics) with this compound interaction profiles .

- Collaborative Frameworks : Adopt mixed-methods approaches, combining computational modeling (e.g., molecular dynamics simulations) with wet-lab validation .

Q. How can Delphi techniques enhance consensus-building in this compound research?

- Methodological Guidance :

- Expert Panels : Recruit 10–15 domain experts (e.g., toxicologists, synthetic chemists) to iteratively rate this compound’s mechanistic hypotheses via Likert scales.

- Hybrid Analysis : Combine quantitative rankings (mean scores) with qualitative feedback to refine research priorities .

Data Analysis and Reporting

Q. What statistical approaches are optimal for analyzing this compound dose-response relationships?

- Methodological Guidance :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Error Handling : Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Example Table :

| Concentration (µM) | Response (%) | SEM |

|---|---|---|

| 10 | 25 | ±2.1 |

| 50 | 78 | ±3.4 |

Ethical and Practical Considerations

Q. How can researchers ensure ethical data sharing in this compound studies?

- Methodological Guidance :

- Licensing : Use CC-BY or similar licenses for public datasets.

- Attribution : Cite original sources when repurposing data, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.